![molecular formula C9H12N2 B1303633 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 5946-39-4](/img/structure/B1303633.png)
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
描述
2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓是一种杂环化合物,分子式为C9H12N2。它属于苯并二氮杂卓类,以其广泛的药理活性而闻名。 该化合物以稠合的苯和二氮杂卓环系为特征,使其成为药物化学中一个有价值的骨架 .
准备方法
合成路线和反应条件
2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓的合成可以通过多种方法实现。一种常见的方法是在酸性或碱性条件下,通过合适的先驱体环化。 例如,邻苯二胺与酮或醛在催化剂存在下反应可以生成所需的苯并二氮杂卓衍生物 .
工业生产方法
在工业环境中,2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓的生产通常涉及高通量合成技术。 固相合成已被开发为一种高效的生产这些衍生物的方法,可以快速生成大量的化合物库 .
化学反应分析
反应类型
2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓经历各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的N-氧化物。
还原: 还原反应可以将该化合物转化为其二氢或四氢衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物
科学研究应用
Medicinal Chemistry Applications
1. Pharmacological Research
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has been studied for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to benzodiazepines suggests possible anxiolytic and sedative effects. Research indicates that modifications to the compound can enhance its binding affinity to GABA receptors, which are crucial in the modulation of anxiety and sleep disorders .
2. Anticonvulsant Activity
Studies have shown that derivatives of this compound exhibit anticonvulsant properties. For instance, specific analogs have been tested in animal models to assess their efficacy in reducing seizure activity. These findings highlight the compound's potential role in developing new anticonvulsant medications .
Synthetic Applications
1. Organic Synthesis
The compound serves as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of more complex molecules. Researchers utilize it for synthesizing other pharmacologically active compounds by employing techniques such as cyclization and functional group transformations .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anxiolytic Properties
A study published in a pharmacology journal demonstrated that a derivative of this compound significantly reduced anxiety-like behavior in rodent models when administered at varying doses. The results indicated a dose-dependent response with minimal side effects compared to traditional benzodiazepines .
Case Study 2: Anticonvulsant Efficacy
In another research effort, scientists evaluated the anticonvulsant effects of several analogs derived from this compound. The study found that certain derivatives exhibited a marked decrease in seizure frequency and duration during induced seizures in animal models. This suggests that these compounds could be promising candidates for further development into clinical treatments for epilepsy .
作用机制
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
相似化合物的比较
类似化合物
地西泮: 另一种具有类似抗焦虑和镇静作用的苯并二氮杂卓。
劳拉西泮: 以用于治疗焦虑症而闻名。
奥沙西泮: 用于其镇静作用和治疗失眠症.
独特性
2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓的独特性在于其特定的环结构,这赋予了其独特的药理特性。 它的四氢构型提供了与其他苯并二氮杂卓相比不同的结合亲和力和功效 .
生物活性
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a bicyclic compound belonging to the benzodiazepine family. Its unique structure contributes to a variety of biological activities that have garnered attention in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : 148.21 g/mol
- CAS Number : 5946-39-4
- Melting Point : 96-100 °C
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₂ |
Molecular Weight | 148.21 g/mol |
Melting Point | 96-100 °C |
Purity | ≥95% |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
The biological activity of this compound is thought to involve several mechanisms:
- GABAergic Modulation : Like other benzodiazepines, it may enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This action can lead to increased neuronal inhibition and reduced anxiety levels .
- Inhibition of Nitric Oxide Synthase (NOS) : The compound's anti-inflammatory properties may be attributed to its ability to inhibit NOS, leading to decreased NO production in inflammatory conditions .
In Vitro Studies
A significant study focused on the synthesis and evaluation of various benzodiazepine derivatives revealed that certain compounds exhibited effective NO inhibition compared to natural isoflavones like daidzein and formononetin. The results are summarized in Table 2 below:
Compound No | Cell Viability (%) | NO Production (%) |
---|---|---|
DMSO | 100.00 | 20.08 |
Daidzein | 106.63 | 34.79 |
Formononetin | 84.83 | 72.70 |
Tetrahydrobenzodiazepine Derivative (32) | 63.07 | 29.09 |
These findings suggest that while some derivatives maintain cell viability, they significantly reduce NO production, indicating their potential as anti-inflammatory agents .
In Vivo Studies
Further research is warranted to explore the in vivo effects of this compound on anxiety and other neurological disorders. Preliminary studies suggest that modifications to the tetrahydrobenzodiazepine structure could enhance its therapeutic efficacy while minimizing side effects associated with traditional benzodiazepines.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, such as cyclization or Grignard reagent additions. For example, dissolving intermediates in dry THF and reacting with Grignard reagents (e.g., alkyl or aryl magnesium halides) at 0°C for controlled nucleophilic addition, followed by room-temperature stirring and aqueous workup, yields derivatives with varied substituents . Optimization involves adjusting stoichiometry (1.5–3.0 equivalents of Grignard reagent), solvent polarity, and reaction duration to improve yields (typically 60–85%) .
Q. How can researchers effectively purify this compound analogs using chromatographic techniques?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate ratios from 7:1 to 3:1) is recommended. Pre-adsorption of crude products onto silica gel before loading ensures better separation. For crystalline derivatives, recrystallization in ethanol or methanol enhances purity, as evidenced by sharp NMR peaks and consistent melting points .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of synthesized derivatives?
- Methodological Answer : Use H/C NMR to confirm proton environments and carbon frameworks, focusing on diagnostic signals (e.g., diazepine ring protons at δ 3.5–4.5 ppm). X-ray crystallography resolves stereochemistry and ring conformations, as demonstrated for 2,2,4-trimethyl derivatives, where crystal packing analysis revealed chair-like diazepine conformations . IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1700 cm) .
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
- Methodological Answer : Due to limited toxicity data, use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of crystalline powders; employ solvent traps during vacuum evaporation. Waste disposal should follow local regulations for organic amines, with neutralization of acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational approaches like molecular docking predict the interaction between benzodiazepine derivatives and GABA-A receptors?
- Methodological Answer : Molecular dynamics simulations (e.g., using AutoDock Vina) model ligand-receptor binding. Dock the diazepine core into the GABA-A α-subunit binding pocket, optimizing for hydrogen bonds with His102 and hydrophobic interactions with Tyr58. Validate predictions via in vitro receptor affinity assays (e.g., radioligand displacement using H-diazepam) .
Q. What strategies should be employed to resolve contradictions in reported biological activity data for benzodiazepine analogs?
- Methodological Answer : Conduct meta-analyses to identify variables like assay conditions (e.g., pH, temperature) or cell line differences. For example, conflicting anxiolytic activity in rodent models may arise from variations in bioavailability; address this by measuring plasma concentrations post-administration and correlating with behavioral outcomes . Replicate studies under standardized protocols (e.g., OECD guidelines) to minimize variability.
Q. How can multi-step synthetic routes for novel derivatives be designed and optimized using factorial experimental design?
- Methodological Answer : Apply 2 factorial design to screen critical factors (e.g., catalyst loading, temperature, solvent). For a 3-step synthesis, prioritize steps with low yields (e.g., final cyclization). Use response surface methodology (RSM) to model interactions between variables, optimizing for yield and purity. For example, increasing reaction temperature from 25°C to 40°C during acylation improved yields by 18% while maintaining >95% purity .
Q. What environmental impact assessments are recommended for benzodiazepine intermediates during scale-up?
- Methodological Answer : Perform biodegradability tests (e.g., OECD 301F) to assess persistence in water. Use HPLC-MS to detect trace residues in waste streams. Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during process development. Lifecycle analysis (LCA) tools quantify carbon footprints, guiding greener synthesis routes .
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXBHOCKBUILHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378071 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5946-39-4 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。